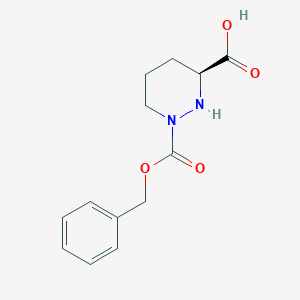

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid

准备方法

合成路线与反应条件

双脱氮环四氢叶酸的合成通常涉及多步有机反应。 一种常用的方法包括使2,6-二氨基-1,4-二氢-4-氧代嘧啶与丁基苯甲酰衍生物反应,然后加入L-谷氨酸 。反应条件通常需要控制温度,并使用特定的溶剂以确保获得所需产物。

工业生产方法

双脱氮环四氢叶酸的工业生产可能涉及类似的合成路线,但规模更大。 该工艺针对产率和纯度进行了优化,通常涉及先进的技术,例如连续流动反应器和自动化合成 .

化学反应分析

反应类型

双脱氮环四氢叶酸会发生各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团,从而导致不同的类似物。

取代: 亲核取代反应可以在分子中引入新的官能团.

常见试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及胺和硫醇等亲核试剂。 这些反应通常在受控温度和pH条件下进行,以确保特异性和产率 .

主要生成物

这些反应生成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生含胺的类似物 .

科学研究应用

Polymer Production

One of the primary applications of (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid is as a polymerization initiator . It facilitates the initiation of polymerization reactions, which are crucial for producing a wide range of plastics and coatings.

Key Applications in Polymerization:

- Coatings : The compound is used to create protective coatings that enhance surface durability against corrosion and degradation. It is particularly effective for metals like zinc and aluminum, preventing rust formation .

- Plastics : It plays a vital role in synthesizing polyurethanes, which are utilized in various products such as foams, adhesives, and surface coatings. The compound's ability to initiate polymerization reactions makes it essential for developing these materials .

Pharmaceutical Development

This compound is also significant in the pharmaceutical sector, serving as an important intermediate in the synthesis of various drugs.

Pharmaceutical Applications:

- Antibiotics : The compound is utilized in the production of antibiotics, enhancing their efficacy against bacterial infections. Its structural properties allow for modifications that improve drug performance .

- Anti-inflammatory Drugs : It serves as a precursor for synthesizing anti-inflammatory medications, contributing to the development of therapeutics aimed at reducing inflammation and pain .

Research and Development

In addition to its industrial applications, this compound is widely used in scientific research.

Research Applications:

- Chemical Reactions : The compound acts as a reagent in various chemical reactions, aiding researchers in studying reaction mechanisms and processes. Its unique properties make it suitable for investigating polymerization reactions specifically .

- Synthetic Methodologies : It has been employed in developing new synthetic routes for creating complex molecules, showcasing its importance in advancing chemical synthesis methodologies .

Case Studies and Research Findings

Numerous studies highlight the effectiveness of this compound across various applications:

作用机制

双脱氮环四氢叶酸的作用机制涉及它与特定分子靶点的相互作用。 它作为GAR转甲酰酶等酶的抑制剂,GAR转甲酰酶参与嘌呤的合成 。 通过抑制这种酶,该化合物可以破坏DNA合成和细胞增殖,使其成为癌症治疗的潜在候选药物 .

相似化合物的比较

类似化合物

四氢叶酸: 叶酸的一种天然形式,参与各种代谢过程.

甲氨蝶呤: 一种众所周知的叶酸拮抗剂,用于癌症治疗.

亚叶酸钙: 叶酸的衍生物,用于减轻甲氨蝶呤的副作用.

独特性

双脱氮环四氢叶酸的独特性在于其特定的结构,这使得它能够选择性地抑制某些酶,而不会影响其他酶。 这种选择性使其成为研究和治疗应用中宝贵的工具 .

生物活性

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid, also known as (S)-1-Cbz-hexahydropyridazine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, with a notable two-step synthetic route reported by Dawei Ma et al. This method achieves high yields (90% and >99% enantiomeric ratio) without the need for intermediate purifications, making it suitable for large-scale production . The synthesis involves protecting groups and selective deprotection strategies that enhance the compound's stability and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. While specific mechanisms remain under investigation, compounds with similar structures have demonstrated activities such as:

- Antimicrobial properties : Some derivatives exhibit significant activity against multidrug-resistant strains of bacteria.

- ACE inhibition : Related compounds have shown angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial in managing hypertension and cardiovascular diseases .

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that hexahydropyridazine derivatives can inhibit bacterial growth effectively. For instance, a study demonstrated that certain derivatives could inhibit the growth of resistant strains of Mycobacterium tuberculosis.

- ACE Inhibition : In vitro studies have shown that related compounds can significantly reduce ACE activity in guinea pig serum, suggesting potential therapeutic applications in cardiovascular health .

- Mutagenicity Studies : Investigations into heterocyclic amines have revealed that structural analogs can exhibit mutagenic properties under certain conditions, emphasizing the need for further study on the safety profile of this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | ACE Inhibition | Mutagenicity |

|---|---|---|---|

| This compound | Moderate | Yes | Under Investigation |

| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | High | No | Yes |

| 4,6-Dichloropyridin-3-amine | Moderate | Yes | No |

属性

IUPAC Name |

(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBMAAOZXXKYTG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456297 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65632-62-4 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。